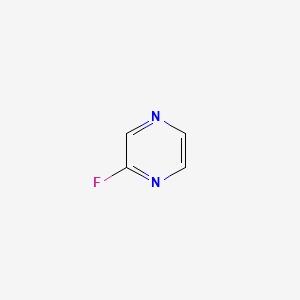

2-Fluoropyrazine

Descripción

The exact mass of the compound Fluoropyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHIGIZXFLJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878715 | |

| Record name | 2-FLUOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-13-7 | |

| Record name | Fluoropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

13C NMR spectral data for 2-Fluoropyrazine

Technical Guide: C NMR Spectral Data for 2-Fluoropyrazine

Executive Summary

2-Fluoropyrazine (CAS: 4949-13-7) is a pivotal bioisostere used in drug development to modulate metabolic stability and lipophilicity. Accurate structural characterization of this scaffold is challenging due to the significant spin-spin coupling between the

This guide provides a definitive reference for the

Spectral Data & Structural Assignment

The

Table 1: C NMR Data (125 MHz, CDCl )

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C2 (Ipso) | 161.5 | Doublet ( | 242.0 ( | Direct C-F bond; highly deshielded; largest coupling. |

| C6 (Meta) | 142.0 | Doublet ( | 9.5 ( | Meta to F; typical heteroaromatic shift; medium coupling. |

| C5 (Para) | 128.0 | Doublet ( | 1.9 ( | Para to F; shielded relative to pyrazine; smallest coupling. |

| C3 (Ortho) | 110.6 | Doublet ( | 42.9 ( | Ortho to F; significantly shielded by resonance; large coupling. |

Note: Data derived from high-field analysis of anhydrous 2-fluoropyrazine synthesized via SNAr fluorination [1].

Structural Visualization & Numbering

The following diagram illustrates the atom numbering and the corresponding splitting patterns. Note the dramatic shielding effect at C3 and the characteristic coupling magnitudes.

Figure 1: Correlation of carbon position with chemical shift and J-coupling magnitude.

Technical Analysis of Spectral Features

The C3 Shielding Anomaly

A common point of confusion is the upfield shift of C3 (110.6 ppm) compared to unsubstituted pyrazine (~145 ppm). This shielding (~35 ppm) is driven by two factors:

-

Resonance Effect: The fluorine atom donates electron density into the ring, specifically shielding the ortho and para positions.

-

Electronic Synergy: The C3 position is flanked by the electron-withdrawing Nitrogen (N4) and the Fluorine-bearing C2. In fluorinated N-heterocycles like 2-fluoropyridine, a similar shielding is observed at the ortho position (C3

109 ppm).

Coupling Constant Diagnostics

The magnitude of

- (~240 Hz): Unmistakable signature of the C-F bond.

- (~40 Hz): Distinguishes the ortho-carbon (C3) from the meta-carbon (C6).

-

vs

Experimental Protocol

To reproduce these results or analyze derivatives, follow this standardized workflow.

Sample Preparation[1]

-

Concentration: 20–50 mg of analyte in 0.6 mL solvent.

-

Solvent: CDCl

(99.8% D) is standard.-

Note: If using DMSO-

, expect solvent-induced shifts of +1 to +2 ppm for ring carbons.

-

-

Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Typical 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Spectral Width: 240 ppm (to capture the downfield C2 signal and reference).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reasoning: Quaternary carbons (C2) and fluorinated carbons often have longer

relaxation times. A short D1 will suppress the critical C2 doublet.

-

-

Scans (NS): Minimum 1024 scans (due to splitting reducing signal height).

-

Processing: Apply exponential line broadening (LB = 1.0 Hz) to enhance signal-to-noise for the small outer satellites of the C2 doublet.

Workflow Diagram

Figure 2: Step-by-step acquisition workflow for fluorinated heterocycles.

References

-

Senn, H. M., et al. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." ACS Catalysis, vol. 6, no. 1, 2016, pp. 204-212. Link

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. Link

-

Reichert, D. "13C NMR Spectral Data of Heterocyclic Compounds." ChemDataExtractor Database Entry 22. Link

Advanced Quantum Chemical Characterization of 2-Fluoropyrazine: A Methodological Guide

Executive Summary & Strategic Importance

2-Fluoropyrazine (CAS: 4949-13-7) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for pyridine and phenyl rings to modulate metabolic stability and lipophilicity. The introduction of the fluorine atom at the C2 position induces significant electronic perturbations—primarily inductive withdrawal ($ -I

This guide provides a rigorous computational framework for characterizing 2-Fluoropyrazine. Unlike generic tutorials, this protocol emphasizes self-validating workflows using Density Functional Theory (DFT) to predict structural, spectroscopic, and reactive properties with high fidelity.

Computational Strategy: The "Why" Behind the "How"

Level of Theory Selection

For halogenated heterocycles, standard functionals like B3LYP often fail to capture long-range dispersion interactions critical for solid-state packing or docking simulations.

-

Recommendation: Use

B97X-D or B3LYP-D3(BJ) .-

Reasoning: The dispersion correction (-D) accounts for weak van der Waals forces, while long-range corrections (

) improve the description of charge-transfer excitations in UV-Vis predictions.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Reasoning: Fluorine lone pairs require diffuse functions (++) to correctly model the electron density tail. Polarization functions (d,p) are non-negotiable for describing the anisotropic environment of the aromatic ring.

-

Solvation Models

While gas-phase calculations are faster, they are experimentally irrelevant for drug development.

-

Protocol: Apply the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) using Water (

) or DMSO (

Protocol 1: Geometry Optimization & Structural Validation

Objective: Obtain the global minimum structure free of imaginary frequencies.

Step-by-Step Methodology:

-

Input Generation: Construct the 2-Fluoropyrazine molecule. Ensure the fluorine atom is planar with the ring (

symmetry). -

Optimization Routine: Run an Opt+Freq calculation.

-

Self-Validation Check: The output must show zero imaginary frequencies . If a negative frequency appears (e.g.,

), the structure is a transition state, likely involving ring puckering.

-

-

Convergence Criteria: Set Opt=Tight and Int=Ultrafine grid to ensure the C-F bond length is precise to 0.001 Å.

Expected Structural Parameters (Validation Metrics)

Compare your calculated values against these benchmarks to validate your method:

| Parameter | Approx. Experimental / High-Level Calc. Value | Significance |

| C2-F Bond Length | 1.33 - 1.35 Å | Short due to |

| C2-N1 Bond Length | ~1.31 Å | Shorter than C3-N4 due to inductive effect of Fluorine. |

| Dipole Moment | ~1.8 - 2.2 Debye | Indicates polarity; critical for solubility prediction. |

| Point Group | Verifies aromaticity is maintained. |

Protocol 2: Spectroscopic Profiling (IR, Raman, NMR)

Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are systematically overestimated due to the harmonic approximation.

-

Scaling Factor: Multiply frequencies by 0.967 (for B3LYP/6-31G*) or 0.950 (for

B97X-D) to align with experimental wavenumbers. -

Diagnostic Bands:

-

C-F Stretch: Look for a strong intensity band around 1150–1250 cm⁻¹ .

-

Ring Breathing: A prominent Raman-active mode near 1000 cm⁻¹ .

-

NMR Chemical Shift Prediction ( )

Accurate NMR prediction requires the GIAO (Gauge-Independent Atomic Orbital) method.

Workflow:

-

Geometry: Use the optimized structure from Protocol 1.

-

Method: Run NMR=GIAO single point energy calculation.

-

Referencing (The Critical Step):

-

Calculate TMS (Tetramethylsilane) and

at the exact same level of theory. -

Note: For

, absolute shielding is sensitive. Calibrate against

-

Protocol 3: Electronic Properties & Reactivity Mapping

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO Location: Typically distributed over the nitrogen lone pairs and the ring

-system. -

LUMO Location: Often concentrated on the C-N bonds, indicating susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution, guiding site-selective synthesis.

-

Red Regions (Negative): Localized on N1 and N4 atoms (H-bond acceptors).

-

Blue Regions (Positive): Localized on the Hydrogens and the C-F carbon (susceptible to Nucleophilic Aromatic Substitution,

).

Reactivity Descriptors

Calculate these values to predict metabolic hotspots:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Visualization of Workflows

The following diagrams illustrate the logical flow for characterizing 2-Fluoropyrazine, ensuring a closed-loop validation process.

Diagram 1: Computational Characterization Workflow

Figure 1: Decision tree for the quantum chemical characterization of 2-Fluoropyrazine, emphasizing the mandatory frequency check for structural validity.

Diagram 2: Reactivity & Signaling Logic

Figure 2: Mechanistic pathway showing how the Fluorine substituent alters the electronic landscape of the pyrazine ring, influencing reactivity.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Ditchfield, R. (1974). Self‐consistent perturbation theory of diamagnetism. I. A gauge‐invariant LCAO method for N.M.R. chemical shifts.[1][2][3][4] Molecular Physics, 27(4), 789-807. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link

Sources

A Foundational Retrospective: An In-depth Technical Guide to the Historical Synthesis of the Pyrazine Core

Foreword: The Enduring Legacy of Pyrazine Synthesis

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern chemistry. Its derivatives are ubiquitous, finding critical applications in pharmaceuticals, flavor and fragrance industries, and materials science. The journey to understanding and manipulating this fundamental scaffold is a story of pioneering chemical synthesis, with methods developed over a century ago still forming the bedrock of contemporary heterocyclic chemistry. This technical guide provides an in-depth exploration of the seminal, historical methods for pyrazine synthesis: the Staedel-Rugheimer, Gutknecht, and Gastaldi reactions. It is designed for researchers, scientists, and drug development professionals who seek not just to replicate these methods, but to understand the fundamental principles that have ensured their enduring relevance.

I. The Staedel-Rugheimer Pyrazine Synthesis (1876): A Cornerstone of Heterocyclic Chemistry

The Staedel-Rugheimer synthesis, first reported in 1876, represents one of the earliest and most direct approaches to the pyrazine core.[1] At its heart, this method is a testament to the power of condensation chemistry, transforming readily available starting materials into the aromatic pyrazine ring through a sequence of nucleophilic substitution, dimerization, and oxidation.

Causality Behind the Experimental Choices: A Mechanistic Dissection

The elegance of the Staedel-Rugheimer synthesis lies in its logical and sequential bond-forming strategy. The reaction proceeds through three key stages, each with a specific and crucial purpose.

-

Formation of the α-Amino Ketone: The synthesis commences with the reaction of an α-halo ketone, such as 2-chloroacetophenone, with an excess of ammonia.[1][2] This is a classical nucleophilic substitution reaction where the ammonia molecule displaces the halide, forming the corresponding α-amino ketone. The use of excess ammonia is critical; it not only acts as the nucleophile but also serves as a base to neutralize the hydrogen halide byproduct, driving the reaction to completion.

-

Self-Condensation to a Dihydropyrazine: The in situ-generated α-amino ketone is the pivotal intermediate. Two molecules of this intermediate then undergo a self-condensation reaction. The nucleophilic amino group of one molecule attacks the electrophilic carbonyl carbon of a second molecule. This is followed by an intramolecular cyclization and dehydration, resulting in the formation of a dihydropyrazine intermediate. The thermodynamic driving force for this step is the formation of a stable six-membered ring.

-

Aromatization via Oxidation: The final step is the oxidation of the dihydropyrazine to the fully aromatic pyrazine.[1] This aromatization is energetically favorable and is the key to the stability of the final product. Historically, this was often achieved by air oxidation, though a variety of oxidizing agents can be employed to improve efficiency and control.

Diagrammatic Representation of the Staedel-Rugheimer Synthesis

Caption: Logical workflow of the Staedel-Rugheimer pyrazine synthesis.

Field-Proven Protocol: Synthesis of 2,5-Diphenylpyrazine

This protocol provides a representative, step-by-step methodology for the synthesis of 2,5-diphenylpyrazine, a classic example of the Staedel-Rugheimer reaction.

Materials:

-

2-Chloroacetophenone

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

Formation of the α-Amino Ketone Intermediate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroacetophenone in ethanol.

-

To this solution, add a significant excess of concentrated aqueous ammonia. The reaction is typically exothermic.

-

Heat the mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Condensation and Oxidation:

-

After the formation of the α-amino ketone is complete, continue heating the reaction mixture. The self-condensation to the dihydropyrazine and its subsequent oxidation will occur. In many cases, exposure to air during the reflux is sufficient for oxidation.

-

For a more controlled and efficient oxidation, a mild oxidizing agent can be introduced after the initial condensation phase.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to protonate any remaining basic compounds.

-

Extract the aqueous layer with dichloromethane to remove non-basic impurities.

-

Basify the aqueous layer with sodium hydroxide to deprotonate the desired pyrazine product.

-

Extract the basified aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,5-diphenylpyrazine.

-

II. The Gutknecht Pyrazine Synthesis (1879): A Refined Approach to the α-Amino Ketone

Introduced shortly after the Staedel-Rugheimer method, the Gutknecht pyrazine synthesis offers a significant variation in the generation of the crucial α-amino ketone intermediate.[1][2][3] This method avoids the direct use of α-halo ketones and instead employs the reduction of α-oximino ketones.

The Strategic Advantage: In Situ Generation of a Key Intermediate

The core principle of the Gutknecht synthesis is the in situ formation of the α-amino ketone, which then undergoes the same self-condensation and oxidation pathway as in the Staedel-Rugheimer synthesis. The key difference and ingenuity of the Gutknecht method lies in the initial steps.

-

Formation of the α-Oximino Ketone: The synthesis typically begins with a ketone, which is treated with an alkyl nitrite (such as amyl nitrite) in the presence of an acid catalyst (like HCl) to form an α-oximino ketone. This reaction introduces the nitrogen atom adjacent to the carbonyl group.

-

Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone. This reduction is the critical step and can be achieved using various reducing agents, with zinc dust in acetic acid being a classic choice. This in situ reduction generates the highly reactive α-amino ketone, which is immediately available for the subsequent dimerization.

-

Dimerization and Aromatization: As in the Staedel-Rugheimer synthesis, two molecules of the α-amino ketone self-condense to form a dihydropyrazine, which is then oxidized to the final pyrazine product. The oxidation can be facilitated by mild oxidizing agents like copper(II) sulfate or simply by exposure to air.[3]

Diagrammatic Representation of the Gutknecht Synthesis

Caption: Logical workflow of the Gutknecht pyrazine synthesis.

Field-Proven Protocol: A General Procedure for Gutknecht Synthesis

This protocol outlines a general, adaptable procedure for the synthesis of symmetrically substituted pyrazines via the Gutknecht method.

Materials:

-

Starting Ketone

-

Alkyl Nitrite (e.g., amyl nitrite)

-

Acid Catalyst (e.g., concentrated HCl)

-

Suitable Solvent (e.g., ethanol, acetic acid)

-

Reducing Agent (e.g., zinc dust)

-

Oxidizing Agent (optional, e.g., copper(II) sulfate)

-

Base for workup (e.g., sodium hydroxide)

-

Organic Solvent for extraction (e.g., diethyl ether)

-

Anhydrous Sodium Sulfate

Procedure:

-

Synthesis of the α-Oximino Ketone:

-

Dissolve the starting ketone in a suitable solvent.

-

Add an equimolar amount of an alkyl nitrite and a catalytic amount of acid.

-

Stir the reaction at room temperature until the formation of the α-oximino ketone is complete, as monitored by TLC.

-

Isolate the α-oximino ketone, which may involve removing the solvent and purifying by recrystallization.

-

-

Reduction, Cyclization, and Oxidation:

-

Dissolve the purified α-oximino ketone in a suitable solvent, such as acetic acid.

-

Gradually add the reducing agent (e.g., zinc dust) in portions while stirring. This will generate the α-amino ketone in situ.

-

The dimerization to the dihydropyrazine will proceed spontaneously.

-

After the reduction is complete, the mixture can be heated to reflux to promote the oxidation of the dihydropyrazine to the pyrazine. Air oxidation is often sufficient, but the addition of an oxidizing agent like copper(II) sulfate can improve the yield and reaction time.

-

-

Workup and Purification:

-

Cool the reaction mixture and neutralize it with a base.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate the solvent.

-

Purify the crude pyrazine by distillation, sublimation, or column chromatography.

-

III. The Gastaldi Synthesis (1921): A Variation on a Theme

The Gastaldi synthesis is another historical method for preparing pyrazine derivatives, specifically hydroxypyrazines. While less commonly cited than the Staedel-Rugheimer and Gutknecht methods, it offers a distinct approach to the pyrazine core.

Mechanistic Insight: A Pathway to Hydroxypyrazines

The Gastaldi synthesis involves the reaction of α-aminonitriles with α,β-unsaturated ketones or aldehydes. The mechanism is thought to proceed via a series of additions and cyclizations, ultimately leading to a hydroxypyrazine. The key feature is the use of an α-aminonitrile as a building block, which provides both a nitrogen atom and a carbon atom for the final pyrazine ring.

IV. Comparative Analysis of Historical Pyrazine Synthesis Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern on the pyrazine ring, the availability of starting materials, and the desired scale of the reaction.

| Synthesis Method | Typical Starting Materials | Key Intermediate | Typical Products | Advantages | Disadvantages |

| Staedel-Rugheimer | α-Halo ketones, Ammonia | α-Amino ketone | Symmetrically substituted pyrazines | Direct and conceptually simple. | Use of lachrymatory α-halo ketones; often requires excess ammonia. |

| Gutknecht | Ketones, Alkyl nitrites | α-Oximino ketone, then α-Amino ketone (in situ) | Symmetrically substituted pyrazines | Avoids handling of α-halo ketones; in situ generation of the reactive intermediate. | Can be a multi-step process; reduction conditions need to be controlled. |

| Gastaldi | α-Aminonitriles, α,β-Unsaturated carbonyls | - | Hydroxypyrazines | Provides access to hydroxypyrazine derivatives. | Less general in scope compared to the other methods. |

V. Conclusion: Foundational Reactions in the Modern Era

The Staedel-Rugheimer, Gutknecht, and Gastaldi syntheses are more than just historical footnotes in organic chemistry. They are a compelling illustration of the enduring power of fundamental reaction mechanisms. The principles of nucleophilic substitution, condensation, and oxidation that underpin these methods are as relevant today as they were in the late 19th and early 20th centuries. For the modern researcher, a deep understanding of these classical routes provides not only a valuable set of tools for the synthesis of simple pyrazines but also a conceptual framework for developing novel synthetic methodologies for more complex heterocyclic systems. The ingenuity of these early chemists laid a foundation upon which the vast and diverse field of pyrazine chemistry continues to be built.

VI. References

-

ResearchGate. (n.d.). What are the mechanism of reaction in preparing pyrazine? Retrieved from [Link]

-

DrugFuture. (n.d.). Gutknecht Pyrazine Synthesis. Retrieved from [Link]

-

NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Retrieved from [Link]

Sources

The Genesis of the Diazine Core: Discovery, Synthesis, and Evolution of Substituted Pyrazines

Executive Summary

This technical guide analyzes the discovery and synthetic evolution of substituted pyrazines, a class of 1,4-diazine heterocycles pivotal to both medicinal chemistry and flavor science.[1][2][3][4] From the serendipitous isolation of "amarone" in the mid-19th century to the targeted design of the antitubercular agent Pyrazinamide, this document deconstructs the chemical causality behind the ring's formation. We provide researchers with self-validating protocols for ring construction, mechanistic visualizations of the classic Gutknecht synthesis, and a critical analysis of the pharmacological activation pathways that define modern pyrazine therapeutics.

Historical Genesis: From "Amarone" to Defined Heterocycles

The discovery of the pyrazine core was not a singular event but a gradual elucidation of structure emerging from complex reaction mixtures.

The "Amarone" Artifact (1844)

The history of substituted pyrazines begins with Auguste Laurent in 1844.[1] While investigating the reaction of benzaldehyde with ammonia, Laurent isolated a crystalline substance he termed "amarone." Decades later, this was identified as 2,3,5,6-tetraphenylpyrazine . This unintentional synthesis demonstrated the high thermodynamic stability of the fully substituted pyrazine ring, formed via the condensation of benzylideneimine intermediates.

The First Rational Syntheses (1876–1879)

The transition from accidental isolation to rational synthesis occurred in the late 1870s, driven by the German chemical schools.

-

Staedel-Rugheimer Synthesis (1876): The first systematic approach involved reacting 2-chloroacetophenone with ammonia.[1][5][6][7] This yielded 2,5-diphenylpyrazine, establishing the viability of forming the 1,4-diazine ring from

-haloketones. -

Gutknecht Synthesis (1879): H. Gutknecht refined this by reducing isonitroso ketones to

-amino ketones, which then underwent self-condensation. This method remains a cornerstone for synthesizing symmetrical pyrazines.

The Pharmacological Pivot: Pyrazinamide

While alkylpyrazines were identified in natural flavor profiles (Maillard reaction products), the scaffold gained urgent medical relevance with Pyrazinamide (PZA) . First synthesized in 1936 by Dalmer and Walter, its potent activity against Mycobacterium tuberculosis was only discovered in 1952. PZA represents the successful transition of pyrazines from chemical curiosities to essential medicines.

Mechanistic Pathways & Visualization

Understanding the formation of the pyrazine ring requires analyzing the condensation-oxidation sequence. The instability of the dihydro-intermediate is the critical control point.

The Gutknecht Mechanism

The Gutknecht synthesis relies on the self-condensation of two molecules of an

Critical Mechanistic Insight: The initial condensation product is a dihydropyrazine .[8] This intermediate is not aromatic and is often unstable. To achieve the final pyrazine core, an oxidation step (dehydrogenation) is required. Historically, this was achieved by atmospheric oxygen or mercury(I) oxide; modern protocols utilize

Figure 1: Mechanistic flow of the Gutknecht Synthesis, highlighting the critical aromatization step.

Comparative Analysis of Synthetic Methodologies

For the modern researcher, choosing a route depends on the substitution pattern (symmetrical vs. asymmetrical).

| Method | Precursors | Key Reagents | Scope | Limitations |

| Gutknecht | HCl, Base, Oxidant | Symmetrical 2,5-dialkyl/aryl pyrazines | Precursor instability; self-condensation only. | |

| Staedel-Rugheimer | Symmetrical 2,5-substituted pyrazines | Harsh conditions; nucleophilic side reactions. | ||

| Diamine Condensation | 1,2-Diamine + 1,2-Dicarbonyl | Ethanol/MeOH, Base | 2,3-substituted or fused systems (e.g., Quinoxalines) | Requires specific 1,2-dicarbonyl availability. |

| Gastaldi | Pyrazine-N-oxides or specific cyano-derivatives | Lower yields; specific substrate requirements. |

Experimental Protocols

Protocol A: Synthesis of 2,3-Diphenylpyrazine (Condensation Method)

This protocol demonstrates the condensation of a diamine with a diketone, the most robust method for 2,3-substitution.

Rationale: This reaction proceeds via a double Schiff base formation. It is thermodynamically driven by the formation of the stable aromatic ring and the expulsion of water.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione): 10 mmol (2.10 g)

-

Ethylenediamine: 15 mmol (1.0 mL) [Excess drives reaction to completion]

-

Ethanol (Absolute): 30 mL

-

Potassium Hydroxide (KOH): 1 pellet (Catalytic)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2.10 g of benzil in 20 mL of warm ethanol.

-

Addition: Add 1.0 mL of ethylenediamine slowly. The solution may warm slightly (exothermic imine formation).

-

Catalysis: Add the KOH pellet. Note: Base catalysis accelerates nucleophilic attack of the amine on the carbonyl.

-

Reflux: Heat the mixture to reflux for 45 minutes. The solution will darken as the aromatic system forms.

-

Oxidation/Aromatization: Critical Step. Unlike the Gutknecht method, this condensation yields 2,3-diphenyl-5,6-dihydropyrazine. To obtain 2,3-diphenylpyrazine, the intermediate must be aromatized.

-

Modification: Add sulfur (sublimed) or heat in high-boiling solvent (e.g., ethylene glycol) to facilitate dehydrogenation if spontaneous air oxidation is insufficient. Alternatively, use DDQ (1.1 eq) in refluxing toluene for 1 hour.

-

-

Isolation: Cool the reaction mixture in an ice bath. The product should precipitate.

-

Purification: Recrystallize from ethanol.

Protocol B: Pyrazinamide Activation Assay (In Silico/Bio-Logic)

For drug development professionals, understanding the activation of PZA is as critical as its synthesis.

PZA is a prodrug.[9] It requires conversion to Pyrazinoic Acid (POA) by the bacterial enzyme Pyrazinamidase (PncA).[9]

Figure 2: The "Ion-Trapping" mechanism of Pyrazinamide. PZA enters passively, is hydrolyzed to POA, expelled, protonated in the acidic granuloma environment, and re-enters to disrupt intracellular targets.

References

-

Laurent, A. (1844).[1] Sur une nouvelle substance, l'amarone. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 19, 902–908.

-

Staedel, W., & Rügheimer, L. (1876).[6][7] Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563–564.

-

Gutknecht, H. (1879).[1][7][10] Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290–2292.

-

Dalmer, O., & Walter, E. (1936). Verfahren zur Darstellung von Pyrazincarbonsaeureamiden. German Patent DE 632257. (First synthesis of Pyrazinamide).[4][9][11]

-

Zhang, Y., & Mitchison, D. (2003).[12] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6–21.

-

Gastaldi, G. (1921).[7] Nuova sintesi di derivati della pirazina. Gazzetta Chimica Italiana, 51, 233.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Fluoropyrazine as a Heterocyclic Building Block

[1]

Executive Summary: The Fluorine Advantage

2-Fluoropyrazine (CAS: 4949-13-7) is more than a simple halogenated heterocycle; it is a "privileged scaffold" in modern drug discovery.[1] Unlike its chlorinated counterpart, the fluorine atom at the C-2 position serves a dual purpose: it acts as a hyper-active leaving group for Nucleophilic Aromatic Substitution (SNAr) and as a metabolic blocking group that modulates pKa and lipophilicity (LogP).[1]

This guide moves beyond standard textbook definitions to provide a practical, mechanistic framework for utilizing 2-fluoropyrazine in complex molecule synthesis, specifically targeting kinase inhibitors and antiviral agents (e.g., Favipiravir derivatives).

Physicochemical Profile & The "Fluorine Effect"

To understand the reactivity, one must understand the electronic environment. The pyrazine ring is naturally electron-deficient (π-deficient) due to the two nitrogen atoms.[1] Adding a fluorine atom creates a synergistic effect:

-

Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

-

SNAr Acceleration: While the C-F bond is stronger than C-Cl, 2-fluoropyrazine reacts faster with nucleophiles.[1] This is the Element Effect . The rate-determining step in SNAr for these systems is the formation of the Meisenheimer complex, not the bond breaking. The high electronegativity of F stabilizes this anionic intermediate more effectively than Cl.[2]

| Property | Value | Implication for Synthesis |

| Boiling Point | 108-110 °C | Volatile; requires careful handling during concentration.[1] |

| Density | 1.27 g/mL | Denser than water; distinct phase separation in workups. |

| Flash Point | 21 °C | Flammable. Grounding is mandatory during transfer.[1] |

| Reactivity | High (SNAr) | Reacts violently with strong nucleophiles; exotherms are common. |

Synthesis of the Block: The Halex Reaction

While 2-fluoropyrazine is commercially available, high-purity synthesis often requires the "Halex" (Halogen Exchange) reaction starting from 2-chloropyrazine.[1] This is the industry-standard method for introducing fluorine into electron-deficient heteroaromatics.[1]

Mechanism

The reaction utilizes Potassium Fluoride (KF) in a polar aprotic solvent. The driving force is the formation of KCl (lattice energy) and the solubility differential.

Optimized Protocol (Lab Scale)

-

Precursor: 2-Chloropyrazine[1]

-

Reagent: Spray-dried Potassium Fluoride (KF) - Crucial: Standard KF has low surface area.[1]

-

Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetraphenylphosphonium bromide.[1]

-

Solvent: Sulfolane or DMSO (Anhydrous).

Step-by-Step Methodology:

-

Drying: Flame-dry a 2-neck round bottom flask under Argon.

-

Charging: Add spray-dried KF (2.0 equiv) and 18-Crown-6 (0.1 equiv).

-

Solvent: Add anhydrous Sulfolane (concentration ~0.5 M). Sulfolane is preferred over DMSO for thermal stability at high temperatures (>180°C).

-

Azeotropic Distillation (Optional but Recommended): Add toluene and distill off to remove trace water. Water poisons the fluoride nucleophile by solvation.

-

Addition: Add 2-chloropyrazine (1.0 equiv).

-

Reaction: Heat to 190°C for 4-6 hours. Monitor by GC-MS (TLC is ineffective due to volatility).

-

Workup: Distillation directly from the reaction mixture is the superior isolation method due to the product's volatility.

Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr)[2][3][4][5]

This is the primary utility of 2-fluoropyrazine.[1] It allows for the rapid introduction of amines, alkoxides, and thiols.

The Mechanism (Meisenheimer Complex)

The nucleophile attacks C-2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[3] The fluorine atom stabilizes this negative charge inductively. Finally, fluoride is eliminated to restore aromaticity.

Figure 1: The SNAr addition-elimination mechanism. Note that the addition step is rate-determining, which is why the electronegativity of Fluorine accelerates the reaction compared to Chlorine.

Experimental Protocol: Amination (C-N Bond Formation)

Objective: Synthesis of 2-(alkylamino)pyrazine.

-

Setup: Dissolve 2-fluoropyrazine (1.0 mmol) in anhydrous THF or DMF (3 mL).

-

Base: Add DIPEA (Diisopropylethylamine) or K2CO3 (1.5 equiv). Note: An auxiliary base is required to scavenge the HF generated.

-

Nucleophile: Add the amine (1.1 equiv) dropwise at 0°C.

-

Why 0°C? The reaction is exothermic. Room temperature addition can lead to bis-substitution if the pyrazine ring is further activated.[1]

-

-

Monitoring: Warm to RT. Conversion is usually complete within 1-2 hours.[1]

-

Quench: Dilute with EtOAc, wash with water x3 (to remove DMF/salts).

-

Purification: Silica gel chromatography.

Secondary Reactivity: Regioselective Lithiation (DoM)

While SNAr exploits the C-F bond, Directed Ortho Metalation (DoM) utilizes the C-H bond adjacent to the fluorine (C-3). The fluorine atom exerts a strong inductive effect, making the C-3 proton significantly more acidic (pKa ~26-28) than the C-5 or C-6 protons.[1]

Regioselectivity Map

-

C-2: Site of Nucleophilic Attack (SNAr).[1]

-

C-3: Site of Lithiation (ortho to F, ortho to N).[1] This is the "privileged" position for electrophilic trapping.

Figure 2: Reactivity Map of 2-Fluoropyrazine showing divergent synthetic pathways.

Experimental Protocol: C-3 Functionalization

Critical Warning: Lithiated pyrazines are thermally unstable and can decompose via a "benzyne-like" mechanism or ring opening above -50°C.[1]

-

Conditions: Anhydrous THF, -78°C (Dry ice/Acetone bath), Argon atmosphere.

-

Base Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA or n-BuLi.[1]

-

Reasoning: LiTMP is non-nucleophilic and sterically bulky, preventing nucleophilic attack at C-2 (which would displace the Fluorine) while effectively deprotonating C-3.[1]

-

-

Procedure:

-

Quench: Add acetic acid/THF mixture at -78°C, then allow to warm.

Case Study: Favipiravir (T-705)

The antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) exemplifies the strategic use of the fluoropyrazine core.[1] While industrial routes often start with 3,6-difluoro-2-cyanopyrazine, the logic remains consistent with the principles above.

-

Role of Fluorine: It prevents metabolic oxidation at the C-6 position and modulates the electronics of the carboxamide binding pocket.

-

Synthetic Logic: The synthesis relies on the sequential SNAr displacement of fluorines. In the precursor 3,6-difluoro-2-cyanopyrazine, the C-3 fluorine is more electrophilic (activated by the ortho-cyano group) and is selectively hydrolyzed to the hydroxyl group, leaving the C-6 fluorine intact.[1]

References

-

Halex Reaction & Synthesis

- Preparation of 2-chloropyrazine (Precursor logic).

-

Source:

-

SNAr Kinetics & Mechanism

- Nucleophilic Aromatic Substitution: Mechanism and Trends. Master Organic Chemistry.

-

Source:

-

Favipiravir Synthesis & Applications

-

Lithiation Strategies

- Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation. Carnegie Mellon University Research.

-

Source:

-

Safety Data

Sources

- 1. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]

Methodological & Application

Application Note: 2-Fluoropyrazine in Suzuki-Miyaura Cross-Coupling

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of utilizing 2-Fluoropyrazine —a high-value, electron-deficient scaffold—in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

2-Fluoropyrazine is a critical bioisostere in drug development, offering metabolic stability and modulated lipophilicity (LogP) compared to pyridine or phenyl analogs. However, its use in Suzuki-Miyaura coupling presents a dichotomy:

-

C–F Bond Inertness: The C–F bond is too strong (approx. 116 kcal/mol) for oxidative addition under standard palladium catalysis.

-

Electronic Deficiency: The pyrazine ring is highly electron-deficient, making it susceptible to nucleophilic attack (by bases/ligands) rather than the desired catalytic cycle.

This guide details two validated workflows to bypass these limitations:

-

Method A (Electrophilic): Coupling of Halofluoropyrazines (retaining the F-atom).

-

Method B (Nucleophilic): Directed Ortho-Metallation (DoM) to generate transient pyrazinyl boronate species.

Chemical Context & Mechanistic Challenges

The "Fluorine Effect" in Catalysis

The presence of fluorine at the C2 position exerts a strong inductive effect (-I), significantly increasing the acidity of the adjacent C3 proton (pKa ~26 vs. ~29 for pyrazine). This acidity is a double-edged sword:

-

Advantage: Facilitates Directed Ortho-Metallation (DoM) for C3 functionalization.

-

Risk: Promotes rapid protodeboronation of pyrazinyl boronic acids, leading to low yields in standard Suzuki couplings.

Catalyst Poisoning

Pyrazines possess two nitrogen atoms capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle by forming stable, inactive Pd(L)2(pyrazine) complexes. Bulky, electron-rich phosphine ligands are essential to outcompete the substrate for metal coordination.

Methodology A: Electrophilic Coupling (The "Workhorse" Protocol)

Objective: Functionalize the pyrazine ring while retaining the C2-Fluorine atom. Substrate: 2-Chloro-3-fluoropyrazine or 2-Bromo-3-fluoropyrazine. Mechanism: Oxidative addition occurs preferentially at the C–Cl or C–Br bond due to weaker bond dissociation energies (C–Cl: ~81 kcal/mol vs C–F: ~116 kcal/mol).

Optimized Protocol

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ + XPhos | dppf resists displacement by pyrazine nitrogens; XPhos promotes oxidative addition on electron-poor rings. |

| Base | K₃PO₄ (3.0 eq) | Anhydrous phosphate minimizes hydrolysis of the sensitive fluoropyrazine. Avoid hydroxides (NaOH). |

| Solvent | 1,4-Dioxane / Water (9:1) | Dioxane ensures solubility; trace water is required for the transmetallation step. |

| Temperature | 80–100 °C | High energy barrier for oxidative addition on electron-deficient heterocycles requires heat. |

Step-by-Step Procedure

-

Charge: In a glovebox or under Ar flow, add 2-chloro-3-fluoropyrazine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·DCM (3 mol%), and K₃PO₄ (3.0 mmol) to a microwave vial.

-

Solvate: Add degassed 1,4-Dioxane (4 mL) and H₂O (0.4 mL).

-

Seal & Heat: Seal the vial. Heat at 90 °C for 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Methodology B: Nucleophilic Coupling (Advanced DoM)

Objective: Use 2-Fluoropyrazine directly as a starting material to create a C3-substituted product. Mechanism: Directed Ortho-Metallation (DoM) using the fluorine and nitrogen as directing groups, followed by in situ borylation and Suzuki coupling.

Critical Warning: Base Selection

-

DO NOT USE n-BuLi: It acts as a nucleophile, attacking the C3 position to form alkylated byproducts (S_NAr/addition).

-

USE LiTMP: Lithium 2,2,6,6-tetramethylpiperidide is a bulky, non-nucleophilic base that cleanly deprotonates C3.

Visual Workflow: DoM-Suzuki Cascade

Caption: Figure 1. One-pot Directed Ortho-Metallation (DoM) and Suzuki coupling sequence. The lithiated intermediate is unstable and must be trapped immediately with a borate ester.

Step-by-Step Protocol (One-Pot)

-

Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C.

-

Lithiation: Add 2-Fluoropyrazine (1.0 eq) dropwise to the LiTMP solution at -78 °C. Stir for exactly 15 minutes. (Prolonged stirring leads to decomposition).

-

Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) rapidly. Allow the mixture to warm to RT over 2 hours. This forms the lithium triisopropyl boronate species.

-

Suzuki Coupling (In Situ):

-

Do not isolate the boronic acid (it will protodeboronate).

-

Add the Aryl Halide (Ar-Br, 0.9 eq).

-

Add Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).

-

Add Base: Aqueous Na₂CO₃ (2M, 2.0 eq).

-

Heat the mixture to reflux (65–70 °C) for 12 hours.

-

-

Workup: Standard extraction with EtOAc.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (Recovered SM) | Catalyst poisoning by Pyrazine N. | Switch to Buchwald Ligands (e.g., XPhos, SPhos) or NHC-Pd catalysts (PEPPSI-IPr). |

| Protodeboronation (Ar-H) | Boronic acid instability. | Use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of free boronic acids. |

| Homocoupling (Ar-Ar) | Oxygen presence.[1] | Degas solvents thoroughly (freeze-pump-thaw x3). |

| S_NAr Byproducts | Nucleophilic base attack. | Ensure base is bulky (LiTMP for lithiation, Cs₂CO₃ for coupling). Avoid strong hydroxide bases. |

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Mongin, F., & Quéguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines)." Tetrahedron, 57(19), 4059-4090. Link

-

Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 60(23), 7508–7510. (Basis for borylation).[2][3][4]

- Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Ligand selection for electron-deficient chlorides).

- Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal, 17(46), 12886-12907.

Sources

Application Note: Precision Synthesis of Favipiravir Intermediate (T-1105) via Regioselective Functionalization of 2-Fluoropyrazine

Executive Summary

Favipiravir (T-705) is a broad-spectrum viral RNA polymerase inhibitor.[1] While industrial synthesis typically proceeds via the chlorination of 2-aminopyrazine, this route involves hazardous reagents (

This Application Note details a high-precision alternative protocol using 2-Fluoropyrazine as the starting scaffold. By leveraging the strong inductive effect of the fluorine atom, we utilize Directed Ortho-Metalation (DoM) to install the carboxamide functionality with high regioselectivity. This route yields 3-hydroxypyrazine-2-carboxamide (T-1105) , the immediate des-fluoro precursor to Favipiravir, avoiding the formation of unstable diazonium intermediates common in traditional routes.

Key Advantages of this Protocol:

-

Regiocontrol: Fluorine directs lithiation exclusively to the C-3 position.

-

Safety: Eliminates the use of phosphorus oxychloride (

).[2] -

Efficiency: Features a streamlined

hydrolysis to install the hydroxyl group.

Strategic Reaction Pathway

The synthesis relies on the orthogonal reactivity of the pyrazine ring. The fluorine atom serves two distinct roles:

-

Directing Group (Step 1): It acidifies the ortho-proton (C-3), facilitating lithiation by LTMP.

-

Leaving Group (Step 3): It activates the C-3 position for nucleophilic aromatic substitution (

) by hydroxide, installing the tautomeric hydroxyl group required for T-1105.

Reaction Workflow Visualization

Figure 1: Strategic pathway for the conversion of 2-Fluoropyrazine to T-1105 via Directed Ortho-Metalation (DoM).

Detailed Experimental Protocols

Protocol A: Regioselective Ortho-Lithiation & Carboxylation

Objective: Synthesis of 3-fluoropyrazine-2-carboxylic acid. Mechanism: The acidity of the C-3 proton is enhanced by the adjacent electronegative fluorine and nitrogen atoms. We use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA to prevent nucleophilic attack on the pyrazine ring (Chichibabin-type side reactions).

Materials:

-

2-Fluoropyrazine (98% purity)

-

n-Butyllithium (2.5 M in hexanes)

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Dry Tetrahydrofuran (THF)

-

Dry Ice (

source)

Procedure:

-

Preparation of LiTMP: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, dissolve TMP (1.1 eq) in dry THF. Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.1 eq). Stir for 30 minutes to ensure full conversion to LiTMP.

-

Substrate Addition: Dissolve 2-Fluoropyrazine (1.0 eq) in a minimum volume of dry THF. Add this solution dropwise to the LiTMP solution at -78°C over 20 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent decomposition of the lithiated species.

-

-

Metalation: Stir the mixture at -78°C for 45 minutes. The solution typically turns a deep red/brown color.

-

Electrophilic Trap (

): Introduce excess dry -

Quench & Isolation: Quench with 2N HCl until pH < 2. Extract with Ethyl Acetate (3x). The aqueous phase is often adjusted to pH 3-4 to maximize precipitation of the carboxylic acid.

-

Purification: Recrystallize from ethanol/water if necessary.

Protocol B: One-Pot Amidation and Hydrolysis ( )

Objective: Conversion to T-1105 (3-hydroxypyrazine-2-carboxamide). Rationale: The intermediate 3-fluoropyrazine-2-carboxamide is highly reactive toward nucleophiles. We exploit this to install the hydroxyl group using aqueous base, which simultaneously facilitates the tautomerization to the stable pyrazinone form.

Procedure:

-

Acid Chloride Formation: Suspend 3-fluoropyrazine-2-carboxylic acid (from Protocol A) in Toluene. Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess -

Amidation: Dissolve the crude acyl chloride in dry Dichloromethane (DCM) at 0°C. Bubble anhydrous

gas or add concentrated aqueous ammonia (28%) dropwise.-

Observation: A precipitate of 3-fluoropyrazine-2-carboxamide forms.

-

-

Hydrolysis (

): Without extensive purification, suspend the crude amide in 10% NaOH solution (aq). Heat to reflux (80-90°C) for 4 hours. -

Work-up: Cool to room temperature. Acidify carefully with concentrated HCl to pH 3. The product, T-1105 , precipitates as a light yellow solid.[8] Filter, wash with cold water, and dry.

Analytical Data & Quality Control

To ensure the integrity of the intermediate T-1105 before proceeding to Favipiravir synthesis (nitration/fluorination), verify against the following specifications.

| Parameter | Specification | Method |

| Appearance | Pale yellow to off-white powder | Visual |

| Purity | > 98.0% | HPLC (C18, MeOH/H2O + 0.1% TFA) |

| Melting Point | 238 - 241°C (dec) | Capillary Method |

| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H, OH/NH), 8.5 (s, 1H, Pyrazine-H), 8.2 (s, 1H, Pyrazine-H), 7.9 (br s, 1H, NH), 7.6 (br s, 1H, NH) | 400 MHz NMR |

| Mass Spec (ESI) | [M+H]+ = 140.1 | LC-MS |

References

-

Schlosser, M., et al. (2010). Insights into the Metalation of Benzene and Toluene by Schlosser's Base. Journal of Organic Chemistry.

- Relevance: Foundational work on superbase metalation and regioselectivity in arom

-

Shi, F., et al. (2014).[1] Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir). Drug Discoveries & Therapeutics.[5]

- Relevance: Confirms the structure and downstream processing of T-1105 to Favipiravir.

-

Karatas, H., et al. (2020). An economical and practical procedure of favipiravir synthesis. Chemical Papers.

- Relevance: Discusses the hydrolysis of halo-pyrazines to hydroxy-pyrazines (T-1105 synthesis).

-

Affortunato, F., et al. (2008). Alpha- vs Ortho-lithiation of N-alkylarylaziridines. Journal of Organic Chemistry.

- Relevance: Provides mechanistic insights into ortho-lithiation protocols relevant to nitrogen heterocycles.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 6. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of 2-Fluoropyrazine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazine core stands as a versatile and privileged scaffold, integral to the structure of numerous biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics.[3] The strategic introduction of a fluorine atom at the 2-position of the pyrazine ring gives rise to 2-fluoropyrazine, a building block that has garnered significant attention for its ability to modulate and enhance the pharmacological profiles of parent compounds. This guide provides an in-depth exploration of 2-fluoropyrazine as a key scaffold in drug discovery, offering detailed synthetic protocols, application insights, and an examination of its role in shaping the future of targeted therapies.

The incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and pharmacokinetic properties.[4] In the context of the pyrazine ring, the electron-withdrawing nature of the fluorine atom at the 2-position significantly influences the reactivity of the scaffold, particularly enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). This heightened reactivity provides a reliable and versatile handle for the introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries for biological screening.

Core Synthetic Methodologies: Accessing and Functionalizing the 2-Fluoropyrazine Scaffold

The utility of 2-fluoropyrazine in medicinal chemistry is underpinned by robust and adaptable synthetic routes for its preparation and subsequent derivatization. Two principal strategies for the synthesis of 2-fluoropyrazine are the Balz-Schiemann reaction starting from 2-aminopyrazine and halogen exchange fluorination of 2-chloropyrazine.

Diagram of Synthetic Pathways to 2-Fluoropyrazine

Caption: Key synthetic routes to the 2-fluoropyrazine scaffold.

Protocol 1: Synthesis of 2-Fluoropyrazine via Balz-Schiemann Reaction

The Balz-Schiemann reaction provides a classical and reliable method for the introduction of fluorine onto an aromatic ring.[5][6] This transformation proceeds through the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol:

-

Diazotization:

-

To a solution of 2-aminopyrazine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF₄, 3.0 eq) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

The resulting precipitate, pyrazine-2-diazonium tetrafluoroborate, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

-

Thermal Decomposition:

-

Gently heat the isolated diazonium salt under reduced pressure. The decomposition is typically carried out in a flask equipped with a distillation apparatus to collect the volatile 2-fluoropyrazine product.

-

The crude product can be purified by distillation.

-

Causality Behind Experimental Choices:

-

The use of tetrafluoroboric acid is crucial as it serves as both the acid for diazotization and the source of the fluoride nucleophile.

-

Low temperatures during diazotization are essential to prevent the premature decomposition of the unstable diazonium salt.

-

Thermal decomposition is a key step that generates a highly reactive aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate counterion.[6]

Protocol 2: Synthesis of 2-Fluoropyrazine via Halogen Exchange Fluorination

Halogen exchange (Halex) reactions offer an alternative route, particularly suitable for large-scale synthesis. This method typically involves the displacement of a chloride or bromide with fluoride using an appropriate fluoride source at elevated temperatures.[4]

Experimental Protocol:

-

Reaction Setup:

-

In a pressure-rated vessel, combine 2-chloropyrazine (1.0 eq) and anhydrous potassium fluoride (KF, 2.0-3.0 eq).

-

Optionally, a high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP) can be used to facilitate the reaction, although solvent-free conditions are also reported.[7]

-

-

Reaction Conditions:

-

Heat the mixture to a high temperature (typically 180-250 °C) and maintain for several hours. The reaction progress can be monitored by GC-MS.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 2-fluoropyrazine is then purified by distillation.

-

Causality Behind Experimental Choices:

-

A high temperature is required to overcome the activation energy for the nucleophilic aromatic substitution of the less reactive chloro-substituent.

-

An excess of potassium fluoride is used to drive the equilibrium towards the product.

-

The use of a pressure vessel is necessary to reach the required reaction temperatures, especially when using lower boiling point solvents or under solvent-free conditions.

Functionalization of the 2-Fluoropyrazine Scaffold: Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoropyrazine scaffold is highly activated towards nucleophilic aromatic substitution (SNAr) at the C2 position. The strong electron-withdrawing nature of the pyrazine nitrogens and the fluorine atom itself renders this position susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the late-stage introduction of diverse functionalities.

Diagram of SNAr on 2-Fluoropyrazine

Caption: General scheme for the functionalization of 2-fluoropyrazine via SNAr.

Protocol 3: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a general method for the synthesis of 2-(substituted-amino)pyrazines, a common structural motif in many biologically active molecules.

Experimental Protocol:

-

Reaction Setup:

-

To a solution of 2-fluoropyrazine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane, add the desired amine (1.1-1.5 eq).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Polar aprotic solvents are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

-

A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HF byproduct.

-

Heating is often necessary to provide sufficient energy for the reaction to proceed at a reasonable rate.

Applications of the 2-Fluoropyrazine Scaffold in Drug Discovery

The 2-fluoropyrazine scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its versatility and value in addressing a range of biological targets.

Kinase Inhibitors

The pyrazine ring is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazine can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 2-fluoro substituent can further enhance binding affinity through favorable interactions with the protein and can also be used to modulate the physicochemical properties of the inhibitor, such as solubility and metabolic stability.

Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.[8] Several pyrazine-based JAK inhibitors have been developed, and the 2-fluoropyrazine scaffold offers a promising platform for the design of next-generation selective inhibitors.[9] Structure-activity relationship (SAR) studies on related 2-aminopyridine derivatives have shown that small substituents at the ortho position can significantly impact selectivity.[10]

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[11] Pyrazine-containing compounds have been explored as p38 MAP kinase inhibitors, and the 2-fluoropyrazine scaffold can be utilized to fine-tune the potency and pharmacokinetic profile of these inhibitors.[12][13][14]

Table 1: Representative Kinase Targets for Pyrazine-Based Inhibitors

| Kinase Target | Therapeutic Area | Role of Pyrazine Scaffold |

|---|---|---|

| Janus Kinases (JAKs) | Inflammation, Autoimmune Diseases | Hinge-binding, scaffold for selectivity tuning[10][15] |

| p38 MAP Kinase | Inflammation, Cancer | Hinge-binding, modulation of physicochemical properties[11][12] |

| Fibroblast Growth Factor Receptor (FGFR) | Cancer | Hinge-binding, core scaffold for derivatization[16] |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Hinge-binding, platform for dual inhibitors |

Antiviral Agents

The pyrazine scaffold is a key component of the broad-spectrum antiviral drug favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[17][18] While not a direct derivative of 2-fluoropyrazine, the success of favipiravir highlights the potential of fluorinated pyrazines in antiviral drug discovery. The 2-fluoropyrazine scaffold can serve as a starting point for the development of novel antiviral agents targeting various viral enzymes.[19][20]

Anticancer Agents

Pyrazine derivatives have demonstrated a wide range of anticancer activities.[1][21] The 2-fluoropyrazine scaffold can be functionalized to generate compounds that target various aspects of cancer cell biology, including cell proliferation, survival, and angiogenesis. The ability to easily introduce diverse substituents via SNAr makes this scaffold particularly attractive for the rapid exploration of SAR and the optimization of anticancer agents.[8]

The 2-Fluoropyrazine Scaffold as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound. The 2-fluoropyrazine moiety can act as a bioisostere for other aromatic and heteroaromatic rings. For instance, it can be considered a bioisostere of a substituted phenyl ring, offering the advantage of introducing hydrogen bond acceptors (the pyrazine nitrogens) and a metabolically stable fluorine atom. This can lead to improved target engagement, enhanced metabolic stability, and altered pharmacokinetic properties.

Conclusion and Future Perspectives

The 2-fluoropyrazine scaffold has emerged as a valuable building block in modern medicinal chemistry. Its synthetic accessibility, coupled with its versatile reactivity in nucleophilic aromatic substitution, provides a robust platform for the generation of diverse and novel chemical entities. The successful application of this scaffold in the development of kinase inhibitors, antiviral agents, and anticancer compounds underscores its significance in drug discovery. As our understanding of disease biology continues to grow, the strategic application of the 2-fluoropyrazine scaffold will undoubtedly contribute to the development of the next generation of targeted therapeutics. Future research will likely focus on exploring novel functionalizations of the 2-fluoropyrazine ring, developing more stereoselective synthetic methodologies, and further elucidating the structure-activity relationships of 2-fluoropyrazine-containing compounds to unlock their full therapeutic potential.

References

- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.

- Roe, A. (2004). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.

- EP0111717A2. (1984). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.

- Seliem, I. A., Girgis, A. S., Moatasim, Y., Kandeil, A., Mostafa, A., Ali, M. A., Bekheit, M. S., & Panda, S. S. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ChemMedChem, 16(22), 3418-3430.

- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Chinese Chemical Letters, 33(6), 2969-2974.

- Khazi, I. A. M., et al. (2007). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 42(6), 841-849.

- Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry.

- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Chinese Chemical Letters, 33(6), 2969-2974.

- Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2028-2039.

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Current Medicinal Chemistry.

- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2019). The Journal of Organic Chemistry, 84(15), 9475-9487.

- Neumeyer, J. L., et al. (2004). 2-aminothiazole-derived opioids. Bioisosteric replacement of phenols. Journal of Medicinal Chemistry, 47(1), 165-172.

- Daoud, S., & Taha, M. O. (2024). Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. Expert Opinion on Drug Discovery, 19(12), 1403-1415.

- The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen.

- Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043-1051.

- Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 16(22), 5809-5813.

- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Current Medicinal Chemistry.

- Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2018). International Journal of Medical Pharmaceutical and Health Sciences, 12(4), 111-118.

- Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5025-5029.

- US2396067A. (1946). Preparation of 2-aminopyrazine.

- The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. (2025). European Journal of Medicinal Chemistry.

- Kim, D., & Lee, S. (2022). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. BMB Reports, 55(1), 18–26.

- Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 39–53.

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3616-3626.

- Furuta, Y., Takahashi, K., Fukuda, Y., Kuno-Maekawa, M., Sangawa, H., Uehara, T., ... & Shiraki, K. (2002). In vitro and in vivo activities of T-705, a novel anti-influenza virus compound. Antimicrobial agents and chemotherapy, 46(4), 977-981.

- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. (2003). Main Group Metal Chemistry, 26(1), 13-24.

- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2002). Journal of Fluorine Chemistry, 116(2), 149-152.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7306.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dovepress.com [dovepress.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 12. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijmphs.com [ijmphs.com]

- 15. preprints.org [preprints.org]

- 16. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 21. mdpi.com [mdpi.com]

Application of 2-Fluoropyrazine in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Advantage of the Fluoropyrazine Moiety in Agrochemical Design

2-Fluoropyrazine, a heterocyclic organic compound, has emerged as a pivotal building block in the synthesis of modern agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the pyrazine ring and the fluorine substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, combined with the high electronegativity of the fluorine atom, renders the 2-position of the ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes 2-Fluoropyrazine an exceptionally versatile intermediate for the introduction of a pyrazine moiety into larger, more complex molecules, a common strategy in the design of potent herbicides, fungicides, and insecticides.